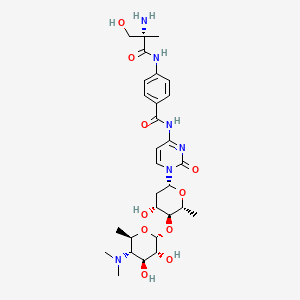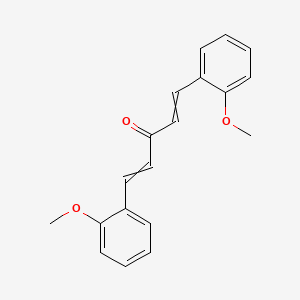![molecular formula C20H29Cl2N3O2 B1197680 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e CAS No. 76487-32-6](/img/structure/B1197680.png)
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with aminophenoxy and methoxyphenyl groups. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of p-aminophenol with 1,3-dibromopropane to form 3-(p-aminophenoxy)propyl bromide.
Piperazine Substitution: The intermediate is then reacted with 1-(o-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate to yield the desired product.
Purification: The final compound is purified through recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Automated Purification Systems: For consistent and high-quality product output.
化学反応の分析
Types of Reactions
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e has several scientific research applications:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a tool compound to study receptor interactions and signaling pathways.
Pharmacological Studies: Investigated for its effects on the central nervous system and potential as an antidepressant or anxiolytic agent.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and anxiolytic properties.
類似化合物との比較
Similar Compounds
- 1-(3-(p-Chlorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Methylphenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Fluorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
Uniqueness
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is unique due to the presence of the aminophenoxy group, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for studying specific receptor interactions and developing targeted therapeutic agents.
特性
CAS番号 |
76487-32-6 |
|---|---|
分子式 |
C20H29Cl2N3O2 |
分子量 |
414.4 g/mol |
IUPAC名 |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18;;/h2-3,5-10H,4,11-16,21H2,1H3;2*1H |
InChIキー |
OSYMRDHAETZJJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
同義語 |
1-(p-aminophenoxy)-3-(N(1)(O-methoxyphenyl)-N(4)-piperazinyl)propane 74 637 74-637 compound 74-637 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)




